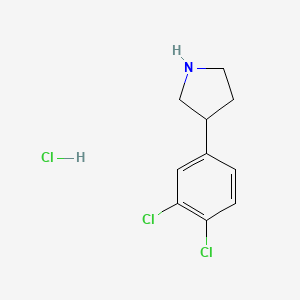

3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N.ClH/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEBEYWTFWLKQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC(=C(C=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-(3,4-Dichlorophenyl)pyrrolidine Hydrochloride

Executive Summary

3-(3,4-Dichlorophenyl)pyrrolidine is a pivotal heterocyclic building block in medicinal chemistry, most notably serving as a key precursor in the synthesis of high-profile pharmaceutical agents. Its structural motif is central to the efficacy of various therapeutics, demanding robust and efficient synthetic routes for its production. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core synthetic pathways to 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride. Moving beyond a simple recitation of protocols, this document delves into the strategic rationale behind different synthetic approaches, from classical reductive aminations to modern catalytic methods. We will explore the mechanistic underpinnings of each pathway, provide detailed, field-tested protocols, and present comparative data to inform methodological choices. The discussion emphasizes stereochemical control, a critical parameter for pharmacological activity, and covers both asymmetric synthesis and classical resolution techniques.

Introduction: Strategic Importance and Synthetic Challenges

The 3-aryl-pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous biologically active compounds that target the central nervous system.[1][2] The specific compound, 3-(3,4-Dichlorophenyl)pyrrolidine, is of paramount industrial importance as an advanced intermediate. The 3,4-dichloro substitution pattern on the phenyl ring is crucial for modulating the pharmacological profile of the final active pharmaceutical ingredient (API), influencing factors such as binding affinity and metabolic stability.

Chemical Structure and Properties:

-

IUPAC Name: 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride

-

Molecular Formula: C₁₀H₁₂Cl₃N

-

Molecular Weight: 252.57 g/mol

-

Appearance: Typically an off-white to white crystalline solid.

The primary synthetic challenges associated with this molecule include:

-

Construction of the Pyrrolidine Ring: Forming a five-membered nitrogen heterocycle efficiently and with high yield.

-

Installation of the 3,4-Dichlorophenyl Moiety: Attaching the aromatic group at the C3 position of the pyrrolidine ring with correct regioselectivity.

-

Stereochemical Control: For many pharmaceutical applications, a single enantiomer (e.g., the (R)- or (S)-isomer) is required, making stereoselective synthesis or efficient chiral resolution a critical consideration.[3]

This guide will dissect established and innovative pathways that address these challenges, providing a clear roadmap for its synthesis.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis reveals several potential disconnections and corresponding synthetic strategies. The primary disconnection points are the C-N bonds of the pyrrolidine ring and the C-C bond connecting the phenyl and pyrrolidine rings.

Caption: Retrosynthetic analysis of 3-(3,4-Dichlorophenyl)pyrrolidine.

This analysis logically leads us to several distinct forward-synthetic strategies, which we will explore in detail.

Pathway I: Intramolecular Reductive Amination

Reductive amination is a cornerstone of amine synthesis and is highly effective for constructing heterocyclic rings.[4][5] This pathway involves the cyclization of a linear precursor containing a ketone and a masked amine (like a nitro group or an azide) or the reaction of a γ-dicarbonyl compound with an amine source.

Principle and Rationale

The core of this strategy is the formation of an imine or enamine intermediate from a γ-ketoamine, followed by intramolecular cyclization and subsequent reduction to the pyrrolidine ring. Using a precursor like 4-amino-1-(3,4-dichlorophenyl)butan-1-one, the amine attacks the ketone intramolecularly to form a cyclic iminium ion, which is then reduced in situ. A more common industrial approach starts with a precursor that is easier to synthesize, such as a γ-nitroketone.

Synthesis of γ-Nitroketone Precursor

The key precursor, 1-(3,4-dichlorophenyl)-4-nitrobutan-1-one, can be synthesized via a Michael addition of a nitromethane anion to an α,β-unsaturated ketone.

-

Step 1: Friedel-Crafts Acylation. 1,2-Dichlorobenzene is reacted with acryloyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 3-chloro-1-(3,4-dichlorophenyl)propan-1-one.

-

Step 2: Elimination. The resulting α-chloroketone is treated with a non-nucleophilic base (e.g., DBU) to generate the α,β-unsaturated ketone, 1-(3,4-dichlorophenyl)prop-2-en-1-one.

-

Step 3: Michael Addition. The enone is then reacted with nitromethane in the presence of a base like sodium methoxide to yield 1-(3,4-dichlorophenyl)-4-nitrobutan-1-one.

Experimental Protocol: Reductive Cyclization

Objective: To synthesize 3-(3,4-Dichlorophenyl)pyrrolidine from 1-(3,4-dichlorophenyl)-4-nitrobutan-1-one via catalytic hydrogenation.

Materials:

-

1-(3,4-Dichlorophenyl)-4-nitrobutan-1-one

-

Palladium on Carbon (10% Pd/C) or Raney Nickel

-

Hydrogen Gas (H₂)

-

Ethanol or Methanol (solvent)

-

Pressurized Hydrogenation Reactor (e.g., Parr Shaker)

Procedure:

-

Charge the hydrogenation reactor with 1-(3,4-dichlorophenyl)-4-nitrobutan-1-one (1.0 eq) and the chosen solvent (e.g., ethanol, ~10-15 mL per gram of substrate).

-

Carefully add the catalyst (e.g., 10% Pd/C, 5-10 mol%) to the solution. Causality Note: Palladium on carbon is a highly efficient catalyst for both nitro group reduction and the subsequent reductive amination cascade. Raney Nickel is a cost-effective alternative, though it may require higher pressures and temperatures.[6]

-

Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Heat the reaction mixture to 40-60 °C and agitate vigorously.

-

Monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis (TLC or LC-MS). The reaction typically takes 4-12 hours.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-(3,4-Dichlorophenyl)pyrrolidine free base as an oil.

Caption: Workflow for catalytic reductive cyclization.

Pathway II: Palladium-Catalyzed Hydroarylation

A more modern and direct approach involves the palladium-catalyzed hydroarylation of a pyrroline precursor.[1][2] This method forms the critical aryl-C3 bond on a pre-formed heterocyclic ring, offering a convergent and potentially more flexible synthesis.

Principle and Rationale

This reaction is a type of reductive Heck reaction. A palladium catalyst first undergoes oxidative addition into an aryl halide (e.g., 1-bromo-3,4-dichlorobenzene). The resulting arylpalladium complex then coordinates with an N-protected pyrroline. After migratory insertion, the typical β-hydride elimination step is suppressed in favor of a reductive step, often using a hydride source like formic acid, to yield the saturated pyrrolidine product. The choice of N-protecting group is critical, as it can influence the regioselectivity of the arylation.[2]

Experimental Protocol: Hydroarylation

Objective: To synthesize N-Boc-3-(3,4-Dichlorophenyl)pyrrolidine from N-Boc-3-pyrroline and 1-bromo-3,4-dichlorobenzene.

| Reagent/Parameter | Quantity/Value | Rationale |

| N-Boc-3-pyrroline | 1.0 eq | Alkene substrate. |

| 1-Bromo-3,4-dichlorobenzene | 1.2 eq | Aryl source. |

| Pd(OAc)₂ | 2-5 mol% | Palladium catalyst precursor. |

| P(o-tol)₃ or SPhos | 4-10 mol% | Ligand to stabilize the Pd complex. |

| Formic Acid (HCO₂H) | 2.0-3.0 eq | Hydride source for the reductive step. |

| Triethylamine (Et₃N) | 3.0-4.0 eq | Base to neutralize HBr and HCO₂H. |

| Solvent | DMF or Acetonitrile | Polar aprotic solvent. |

| Temperature | 80-100 °C | To drive the catalytic cycle. |

Procedure:

-

To an oven-dried flask under a nitrogen atmosphere, add Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), N-Boc-3-pyrroline (1.0 eq), and 1-bromo-3,4-dichlorobenzene (1.2 eq).

-

Add the anhydrous solvent (e.g., DMF) via syringe.

-

Add triethylamine (3.4 eq) followed by formic acid (2.6 eq). Causality Note: The combination of formic acid and a tertiary amine serves as the in-situ source of the hydride that intercepts the palladium intermediate, preventing the formation of undesired Heck elimination products.[1]

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure N-Boc protected product.

Stereochemical Control: Accessing Single Enantiomers

For pharmaceutical use, obtaining a single enantiomer of 3-(3,4-Dichlorophenyl)pyrrolidine is often mandatory. This can be achieved either by asymmetric synthesis or by resolving the racemic mixture.

Method: Classical Resolution via Diastereomeric Salt Formation

Principle and Rationale: This robust and scalable method relies on the reaction of the racemic pyrrolidine free base (a chiral amine) with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, most importantly solubility, allowing one diastereomer to be selectively crystallized from a suitable solvent system. D-tartaric acid is a commonly used and cost-effective resolving agent for this purpose.[7]

Experimental Protocol: Chiral Resolution

Objective: To resolve racemic 3-(3,4-Dichlorophenyl)pyrrolidine using D-tartaric acid.

Procedure:

-

Dissolve the racemic 3-(3,4-Dichlorophenyl)pyrrolidine free base (1.0 eq) in a suitable solvent mixture, such as methanol/water (e.g., 4:1 v/v).[7]

-

In a separate flask, dissolve D-tartaric acid (0.5-0.6 eq) in the same solvent system, heating gently if necessary. Causality Note: Using a sub-stoichiometric amount of the resolving agent is a key strategy. It ensures that only the desired enantiomer preferentially crystallizes as the salt, leaving the other enantiomer dissolved in the mother liquor, thereby maximizing the purity of the initial crop of crystals.

-

Slowly add the tartaric acid solution to the solution of the racemic amine at an elevated temperature (e.g., 50-60 °C).

-

Allow the mixture to cool slowly to room temperature, then potentially to 0-5 °C, to induce crystallization. Seeding with a previously obtained crystal can be beneficial.

-

Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. This solid is the diastereomeric salt of one enantiomer (e.g., (R)-pyrrolidine-D-tartrate).

-

To recover the free base, suspend the salt in water and add a base (e.g., aqueous NaOH) until the pH is >10.

-

Extract the liberated free amine into an organic solvent like methyl tert-butyl ether (MTBE) or dichloromethane.

-

Dry the organic extract, filter, and concentrate to yield the enantiomerically enriched free base.

-

The enantiomeric excess (ee%) of the product should be determined by chiral HPLC.

Final Step: Hydrochloride Salt Formation

The final free base is often converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties.

Experimental Protocol: Salt Formation

Objective: To convert enantiomerically pure 3-(3,4-Dichlorophenyl)pyrrolidine to its hydrochloride salt.

Procedure:

-

Dissolve the purified pyrrolidine free base in a suitable solvent, such as ethanol, ethyl acetate, or MTBE.[7]

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride (e.g., HCl in ethanol, or gaseous HCl) dropwise with stirring. Monitor the pH to ensure it becomes acidic.

-

The hydrochloride salt will typically precipitate as a white solid.

-

Stir the resulting slurry for a period (e.g., 1 hour) to ensure complete precipitation.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride.

Conclusion

The synthesis of 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride can be accomplished through several viable pathways. The classical approach of reductive amination is robust and utilizes relatively simple starting materials, making it suitable for large-scale production. However, it often results in a racemic product requiring a dedicated resolution step. Modern methods like palladium-catalyzed hydroarylation offer a more convergent route with potential for asymmetric variations but may involve more expensive catalysts and reagents. The choice of synthetic route will ultimately depend on factors such as scale, cost of goods, required stereochemical purity, and available equipment. The protocols and rationales detailed in this guide provide a solid foundation for researchers and process chemists to make informed decisions in the synthesis of this critical pharmaceutical intermediate.

References

- Püntener, K., et al. (2013). (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes. Google Patents (WO2013160273A1).

-

Chemistry Stack Exchange. (2020). Synthesis question: Using reductive amination to form pyrrolidine. Retrieved from [Link]

-

Li, G., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. National Institutes of Health (PMC). Retrieved from [Link]

- Püntener, K., et al. (2018). (3,4-dichlor-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanon-hydrochlorid und herstellungsverfahren. Google Patents (EP2841418B1).

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]

- Kondo, H., et al. (2009). Process for production of 3,4-disubstituted pyrrolidine derivative and intermediate for the production. Google Patents (EP1992613A1).

-

Gevorgyan, V., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for Buchwald-Hartwig coupling. Retrieved from [Link]

-

Shymanska, P., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health (PMC). Retrieved from [Link]

-

Shymanska, P., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]

-

Donohoe, T.J., et al. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. Retrieved from [Link]

-

Słoczyńska, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PubMed Central (PMC). Retrieved from [Link]

-

Procter, D.J., et al. (2019). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. National Institutes of Health (PMC). Retrieved from [Link]

-

Popowycz, F., et al. (2021). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

- CN1962608A. (2007). Catalytic hydrogenation method for preparing 3,4-dichloroaniline. Google Patents.

-

Donohoe, T.J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. National Institutes of Health (PMC). Retrieved from [Link]

-

ResearchGate. (2021). Liquid-phase catalytic hydrogenation of 3,4-dichloronitrobenzene over Pt/C catalyst under gradient-free flow conditions in the presence of pyridine. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy (R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride | 1384269-00-4 [smolecule.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN1962608A - Catalytic hydrogenation method for preparing 3,4-dichloroaniline - Google Patents [patents.google.com]

- 7. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-(3,4-Dichlorophenyl)pyrrolidine Hydrochloride

Abstract

This technical guide provides an in-depth analysis of the physicochemical properties of 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data points. It offers a synthesized narrative that explains the causal relationships between the compound's chemical structure and its measurable properties. We will explore its identity, solubility, stability, and chromatographic behavior, providing not just data, but the scientific reasoning behind the analytical methodologies chosen for its characterization. All protocols are presented as self-validating systems, and key claims are substantiated with citations to authoritative sources.

Introduction: Context and Significance

3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride belongs to the pyrrolidine class of organic compounds, which are five-membered nitrogen-containing saturated heterocycles.[1] The pyrrolidine ring is a prevalent scaffold in numerous pharmacologically active molecules and natural alkaloids, including nicotine and proline.[1][2] The presence of a 3,4-dichlorophenyl substituent on the pyrrolidine ring suggests potential applications in medicinal chemistry, as halogenated phenyl groups are common in molecules targeting the central nervous system (CNS).[2][3] Specifically, this substitution pattern is explored for its influence on interactions with biological targets such as transporters and receptors.[3][4]

This compound is often utilized as a chiral building block or an intermediate in the synthesis of more complex therapeutic agents.[5] Understanding its fundamental physicochemical properties is therefore not an academic exercise, but a critical prerequisite for its effective use in research and development, influencing everything from reaction kinetics and purification strategies to formulation and preliminary pharmacological assessment.

Chemical Identity and Core Structural Features

Accurate identification is the foundation of all subsequent chemical and biological investigation. The key identifiers for 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride are consolidated below.

| Identifier | Value | Source |

| CAS Number | 1092108-79-6 | [6] |

| Molecular Formula | C₁₀H₁₂Cl₃N | [5][6] |

| Molecular Weight | 252.56 g/mol | [6] |

| IUPAC Name | 3-(3,4-dichlorophenyl)pyrrolidine;hydrochloride | [5] |

| Canonical SMILES | C1CNCC1C2=CC(=C(C=C2)Cl)Cl.Cl | [5] |

The structure consists of a central pyrrolidine ring, a secondary amine which is basic in nature.[1] This amine is protonated by hydrochloric acid to form the hydrochloride salt, a common strategy in pharmaceutical chemistry to improve the stability and aqueous solubility of basic compounds. The dichlorophenyl group is largely nonpolar and will significantly influence the compound's lipophilicity.

Key Physicochemical Properties

The interplay between the hydrophilic amine hydrochloride and the lipophilic dichlorophenyl moiety dictates the compound's behavior in various environments.

| Property | Value / Observation | Significance in Drug Development |

| Physical Form | Solid (Typical for hydrochloride salts) | Affects handling, storage, and formulation processes like blending and dissolution. |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [6] |

| Solubility | Data not explicitly available in searches, but inferences can be made. As a hydrochloride salt, it is expected to have moderate to good solubility in water and polar protic solvents like methanol and ethanol. Solubility in nonpolar organic solvents (e.g., hexane, toluene) is expected to be low. | Solubility is a master variable controlling bioavailability, formulation options, and the choice of solvents for synthesis and analysis. Poor solubility can be a major hurdle in preclinical development. |

| pKa (Predicted) | The pKa of the protonated pyrrolidine nitrogen is predicted to be in the range of 9-11, typical for cyclic secondary amines.[1] | Governs the ionization state of the molecule at different physiological pH values. This impacts absorption, distribution, membrane permeability, and receptor binding. |

| LogP (Predicted) | The dichlorophenyl group imparts significant lipophilicity. The LogP of the free base is predicted to be moderately high (est. 2.5-3.5). | Measures the lipophilicity of the neutral form of the drug. It is a key predictor of its ability to cross cell membranes, its potential for metabolism by CYP enzymes, and its volume of distribution. |

The Critical Role of pKa and Ionization

The pKa of the pyrrolidine nitrogen is arguably its most important physicochemical parameter. At physiological pH (e.g., blood at pH 7.4), which is well below the pKa of the amine, the compound will exist almost exclusively in its protonated, charged (hydrophilic) form. This has profound implications:

-

High Aqueous Solubility: The charged form interacts favorably with water.

-

Reduced Membrane Permeability: The positive charge hinders passive diffusion across lipophilic cell membranes (the "pH-partition hypothesis").

This relationship can be visualized as follows:

Caption: Fig 1: pH-dependent ionization of the pyrrolidine ring.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and concentration of 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride. The choice of techniques is directly informed by its chemical structure.

Caption: Fig 2: General workflow for physicochemical characterization.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates compounds based on their polarity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Given the compound's structure, it is well-suited for this technique. The dichlorophenyl group provides a strong anchor for retention on the C18 column, while the mobile phase composition can be tuned to achieve optimal separation from impurities.

Self-Validating Experimental Protocol:

-

System Preparation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: The acidic pH ensures the pyrrolidine nitrogen is fully protonated, preventing peak tailing that occurs when the analyte interacts with residual silanols on the stationary phase in its free base form.

-

Mobile Phase B: 0.1% TFA in Acetonitrile. Rationale: Acetonitrile is a common organic modifier that provides good peak shape and elution strength.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

-

Detection: UV at 225 nm. Rationale: The dichlorophenyl ring contains a chromophore that absorbs UV light, allowing for sensitive detection.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

System Suitability Test (SST):

-

Inject the stock solution five times consecutively.

-

Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time must be ≤ 2.0%.[8] Rationale: This confirms that the analytical system is performing with adequate precision before analyzing any test samples.

-

-

Analysis Run (Isocratic or Gradient):

-

Isocratic Method (for Purity): Start with a mobile phase composition of 50% A and 50% B. This provides a consistent elution environment.

-

Gradient Method (for Stability/Impurity Profiling): Start with 95% A / 5% B, hold for 2 minutes, then ramp to 5% A / 95% B over 10 minutes. Hold for 2 minutes. Rationale: A gradient is superior for separating compounds with a wide range of polarities, such as potential degradation products.

-

-

Data Processing:

-

Calculate purity using the area percent method.

-

Quantify against a reference standard of known concentration using a calibration curve.

-

Mass Spectrometry (MS)

Principle: MS provides a direct measurement of the mass-to-charge ratio (m/z), offering definitive confirmation of molecular weight. For this compound, Electrospray Ionization (ESI) in positive mode is the ideal choice.

Expected Results:

-

Causality: In the ESI source, the already-protonated amine hydrochloride will readily accept a charge, or the free base will be protonated to form the [M+H]⁺ ion.

-

Molecular Ion Peak: The free base has a molecular formula of C₁₀H₁₁Cl₂N and a monoisotopic mass of approximately 215.03 Da. The expected primary peak in the mass spectrum will be the [M+H]⁺ ion at m/z ≈ 216.04.

-

Isotopic Signature: A crucial piece of evidence is the isotopic pattern from the two chlorine atoms. Chlorine has two main isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic cluster of peaks:

-

M peak (containing two ³⁵Cl): Relative intensity of 100%

-

M+2 peak (one ³⁵Cl, one ³⁷Cl): Relative intensity of ~65%

-

M+4 peak (two ³⁷Cl): Relative intensity of ~10% This distinctive pattern is a powerful tool for confirming the presence of the dichlorophenyl moiety.

-

Stability Profile and Degradation Pathways

Assessing the stability of a compound is a core requirement in drug development. Forced degradation studies (stress testing) are performed to identify potential degradation products and establish the intrinsic stability of the molecule.

Protocol Outline (based on ICH Q1A guidelines):

-

Prepare Solutions: Prepare solutions of the compound (~1 mg/mL) in:

-

0.1 M HCl (Acidic Hydrolysis)

-

0.1 M NaOH (Basic Hydrolysis)

-

3% H₂O₂ (Oxidative Stress)

-

Water (Neutral Hydrolysis)

-

-

Stress Conditions:

-

Store aliquots of each solution at 60 °C for 24 hours.

-

Expose a solid sample and a solution sample to high-intensity light (e.g., 1.2 million lux hours).

-

Store a solid sample at 60 °C (Thermal Stress).

-

-

Analysis: At designated time points, quench the reaction (e.g., neutralize acid/base) and analyze the samples by the validated stability-indicating HPLC method (typically a gradient method) to separate the parent peak from any degradants.

Predicted Stability:

-

The C-N bond in the pyrrolidine ring and the C-C bond to the phenyl ring are generally stable.

-

The compound is likely to be stable under neutral, thermal, and photolytic conditions.

-

Potential liability may exist under strong oxidative conditions, though the electron-withdrawing nature of the chlorine atoms may offer some protection to the phenyl ring.

Pharmacological Context and Conclusion

While this guide focuses on physicochemical properties, they are inextricably linked to pharmacology. The 3,4-dichlorophenyl moiety is found in compounds that act as monoamine reuptake inhibitors. The pyrrolidine scaffold is also common in synthetic cathinone derivatives and other CNS-active agents.[4] Research on related structures suggests that compounds like this may have inhibitory activity against cytochrome P450 enzymes, such as CYP2D6, which is critical for drug metabolism.[5]

References

- Góra, M., et al. (2020). Synthesis, anticonvulsant and antinociceptive activity of new hybrid compounds: Derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2, 5-dione. International Journal of Molecular Sciences, 21(16), 5750. As cited in Frontiers in Pharmacology.

-

Özdemir, Z., & Çıkrıkçı, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. Retrieved from: [Link]

-

PubChem. (n.d.). 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. Retrieved from PubChem website: [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Synthesis and Pharmacological Activity of New Pyrollidone Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 9). Retrieved from: [Link]

-

Watterson, L. R., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Pharmacology, 353(2), 241-248. Retrieved from: [Link]

-

Pravallika, et al. (2014). Development and validation of RP-HPLC method for simultaneous estimation of diclofenac sodium and tizanidine hydrochloride in tablet dosage form. World Journal of Pharmaceutical Research, 3(10), 428-436. Retrieved from: [Link]

-

PubChem. (n.d.). 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride. Retrieved from PubChem website: [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from Wikipedia website: [Link]

- George, L. A., & Mills, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience.

-

PubChem. (n.d.). Pyrrolidine, hydrochloride (1:1). Retrieved from PubChem website: [Link]

-

BuyersGuideChem. (n.d.). (R)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride. Retrieved from BuyersGuideChem website: [Link]

-

Lin, G., et al. (2012). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans. Archives of Pharmacal Research, 35(1), 149-155. Retrieved from: [Link]

-

MedCrave. (2018). Development and validation of RP-HPLC method for simultaneous determination of diclofenac sodium and tizanidine hydrochloride in. MOJ Bioequivalence & Bioavailability, 5(2). Retrieved from: [Link]

-

Atanasova, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349-356. Retrieved from: [Link]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy (R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride | 1384269-00-4 [smolecule.com]

- 6. 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride CAS#: 1092108-79-6 [m.chemicalbook.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

An In-depth Technical Guide to 3-(3,4-Dichlorophenyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride (CAS Number: 1092108-79-6), a pyrrolidine-based compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, and physicochemical properties. Furthermore, it explores its potential pharmacological applications, with a particular focus on its putative role as a cytochrome P450 enzyme inhibitor and its potential interactions with monoamine transporters. Detailed, field-proven experimental protocols are provided to enable researchers to investigate these properties. This guide is intended to be a valuable resource for scientists engaged in the exploration of novel therapeutics.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous five-membered nitrogen-containing heterocycle that forms the core structure of numerous natural products, alkaloids, and synthetic drugs.[1] Its prevalence in pharmacologically active molecules underscores its importance as a versatile scaffold in drug design. The non-planar, sp³-rich structure of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is often crucial for achieving high-affinity and selective interactions with biological targets. Derivatives of pyrrolidine have demonstrated a wide array of biological activities, including but not limited to, anticonvulsant, anticancer, and anti-inflammatory properties.[2] The subject of this guide, 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride, is a synthetic derivative that combines the pyrrolidine core with a dichlorinated phenyl ring, a substitution pattern known to modulate the electronic and lipophilic properties of molecules, often influencing their biological activity.

Chemical Identity and Physicochemical Properties

Chemical Structure:

Figure 1: Chemical structure of 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1092108-79-6 | [3][4] |

| Molecular Formula | C₁₀H₁₂Cl₃N | [3][4] |

| Molecular Weight | 252.57 g/mol | [3][4] |

| IUPAC Name | 3-(3,4-dichlorophenyl)pyrrolidine;hydrochloride | |

| Appearance | Expected to be a solid | General Knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents | General Knowledge |

Synthesis and Characterization

The synthesis of 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride can be approached through several synthetic routes. A plausible and efficient method involves the reductive amination of a suitable ketone precursor or a multi-step synthesis starting from 3,4-dichlorobenzonitrile. The following protocol is a representative example based on established chemical principles and related syntheses found in the literature.[5]

Synthetic Workflow

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioivt.com [bioivt.com]

- 4. The Potential for CYP2D6 Inhibition Screening Using a Novel Scintillation Proximity Assay-Based Approach | Semantic Scholar [semanticscholar.org]

- 5. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes - Google Patents [patents.google.com]

Mechanism of action of 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride

An In-Depth Technical Guide to the Mechanism of Action of 3-(3,4-Dichlorophenyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride, a synthetic compound belonging to the pyrrolidine class of molecules.[1][2] The pyrrolidine scaffold is a key structural feature in numerous pharmacologically active agents.[1] The primary mechanism for this compound class involves the potent inhibition of monoamine transporters. By functioning as a competitive antagonist at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride effectively blocks the reuptake of these key neurotransmitters from the synaptic cleft.[3][4] This action leads to elevated extracellular concentrations of dopamine, norepinephrine, and serotonin, thereby enhancing downstream signaling at their respective postsynaptic receptors. This guide will detail the molecular interactions, the resulting pharmacological effects, the standard experimental protocols for its characterization, and a summary of its quantitative pharmacological profile.

Introduction to 3-(3,4-Dichlorophenyl)pyrrolidine

3-(3,4-Dichlorophenyl)pyrrolidine is a derivative of the five-membered nitrogen-containing heterocycle, pyrrolidine.[2] This core structure is prevalent in a wide range of natural alkaloids and synthetic pharmaceuticals, valued for its ability to serve as a scaffold for creating compounds with diverse biological activities.[1][5] The addition of a 3,4-dichlorophenyl group is a common strategy in the design of ligands for monoamine transporters, as this moiety often confers high affinity for these protein targets.[3][6] As a hydrochloride salt, the compound's solubility and stability are enhanced for research and experimental applications. Its primary significance in neuroscience and pharmacology lies in its function as a monoamine reuptake inhibitor (MRI), a class of drugs with applications in treating conditions like depression and ADHD, and also includes substances of abuse like cocaine.[4]

Primary Mechanism of Action: Competitive Inhibition of Monoamine Transporters

The principal mechanism of action for 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride is the competitive inhibition of plasma membrane monoamine transporters.[4][7] These transporters—DAT, NET, and SERT—are integral membrane proteins responsible for clearing neurotransmitters from the synaptic cleft and returning them to the presynaptic neuron, a process critical for terminating the signal and maintaining neurotransmitter homeostasis.[7]

3-(3,4-Dichlorophenyl)pyrrolidine binds to the same site on the transporter as the endogenous neurotransmitter (e.g., dopamine). This direct competition prevents the neurotransmitter from being transported back into the presynaptic neuron. The result is not a release of more neurotransmitter, but rather a prolongation of the neurotransmitter's activity in the synapse. The affinity of the compound for each of the three transporters (its selectivity profile) determines its specific pharmacological effects.

Experimental Elucidation and Validation

The mechanism of action of a transporter inhibitor is validated through a combination of in vitro assays that measure both its binding affinity and its functional potency. [8][9]Radioligand binding and neurotransmitter uptake assays are the gold standards in this field. [9]

Radioligand Binding Assay (to determine Affinity, Ki)

This assay quantifies how tightly a compound binds to the transporter protein. [10]It is a competition assay where the unlabeled test compound (the "competitor") competes with a known radioactive ligand (the "radioligand") for binding to the transporter. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. [11]A lower Ki value indicates a higher binding affinity. [12][13] Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Homogenize brain tissue rich in the target transporter (e.g., rat striatum for DAT) or cells expressing the cloned human transporter in a cold buffer. Centrifuge to pellet the membranes containing the transporters. Wash and resuspend the pellet to a specific protein concentration. [14]2. Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the unlabeled test compound (3-(3,4-Dichlorophenyl)pyrrolidine HCl).

-

Control Wells:

-

Total Binding: Include wells with only membranes and radioligand to measure maximum binding.

-

Non-Specific Binding (NSB): Include wells with membranes, radioligand, and a high concentration of a known potent inhibitor (e.g., cocaine) to saturate the transporters and measure binding to other sites. This value is critical for determining specific binding. [14]4. Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium. [14]5. Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter. [10]6. Quantification: Wash the filters with ice-cold buffer to remove any remaining free radioligand. Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percent specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC₅₀ value.

-

Calculate the Ki value using the formula: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [11]

-

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An inhibitor of dopamine uptake, LR5182, cis-3-(3,4-dichlorophenyl)-2-n,n-dimethylaminomethyl-bicyclo-[2,2,2]-octane, hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. promegaconnections.com [promegaconnections.com]

- 12. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 13. promegaconnections.com [promegaconnections.com]

- 14. giffordbioscience.com [giffordbioscience.com]

The Structure-Activity Relationship of 3-(3,4-Dichlorophenyl)pyrrolidine Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

The 3-(3,4-dichlorophenyl)pyrrolidine scaffold represents a pivotal pharmacophore in the exploration of monoamine reuptake inhibitors, compounds that hold significant therapeutic potential for a spectrum of neurological and psychiatric disorders. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the interaction of 3-(3,4-dichlorophenyl)pyrrolidine hydrochloride and its analogues with key central nervous system targets, primarily the dopamine transporter (DAT) and the serotonin transporter (SERT). By dissecting the intricate interplay between chemical structure and biological function, this document aims to equip researchers, medicinal chemists, and drug development professionals with the critical insights necessary to guide the rational design of novel, potent, and selective therapeutic agents. We will explore the nuanced effects of substitutions on both the aromatic and pyrrolidine rings, supported by quantitative data and detailed experimental protocols for the in vitro characterization of these compounds.

Introduction: The Significance of the 3-Aryl-pyrrolidine Scaffold

The pyrrolidine ring is a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including a variety of approved drugs.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an ideal template for interacting with the complex binding pockets of biological targets. When substituted at the 3-position with an aromatic moiety, particularly a dichlorophenyl group, the resulting scaffold has been shown to exhibit potent inhibitory activity at monoamine transporters.[2] These transporters, including DAT, SERT, and the norepinephrine transporter (NET), are integral membrane proteins that regulate neurotransmitter homeostasis in the synaptic cleft.[3] Dysregulation of these transporters is implicated in the pathophysiology of numerous disorders, making them prime targets for therapeutic intervention.[4][5]

3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride serves as a foundational lead compound for a class of potent dopamine and serotonin reuptake inhibitors.[4] The dichloro-substitution pattern on the phenyl ring is a key determinant of its pharmacological profile, influencing both potency and selectivity. This guide will systematically deconstruct the SAR of this core structure, providing a framework for optimizing its properties for desired therapeutic applications.

Core Structure-Activity Relationships

The biological activity of 3-(3,4-dichlorophenyl)pyrrolidine analogues is exquisitely sensitive to structural modifications. The key areas for SAR exploration include substitutions on the phenyl ring, modifications of the pyrrolidine ring, and the stereochemistry of the molecule.

The Critical Role of the 3,4-Dichlorophenyl Moiety

The 3,4-dichloro substitution pattern on the phenyl ring is a recurring motif in potent monoamine reuptake inhibitors. This specific arrangement of chlorine atoms significantly influences the electronic and steric properties of the molecule, which in turn dictates its binding affinity and selectivity for DAT and SERT.

-

Positional Isomerism: Studies on related meperidine analogues have demonstrated that the positioning of the chlorine atoms is crucial. For instance, moving the chlorine atoms to other positions on the phenyl ring can dramatically alter the DAT/SERT selectivity profile.[6]

-

Halogen Substitution: While chlorine is prevalent, substitution with other halogens (e.g., fluorine, bromine) can modulate activity. Generally, the electron-withdrawing nature of halogens in these positions is thought to be important for potent inhibition.

-

Bioisosteric Replacements: Replacing the dichlorophenyl ring with other bioisosteric groups can lead to significant changes in activity. For example, replacing it with a naphthyl group has been explored in the context of creating analogues with different pharmacological profiles.[7]

Pyrrolidine Ring Modifications: A Gateway to Modulating Potency and Selectivity

The pyrrolidine ring offers multiple avenues for structural modification to fine-tune the pharmacological properties of the lead compound.

-

N-Substitution: The nitrogen atom of the pyrrolidine ring is a primary site for modification. The nature of the substituent at this position can profoundly impact potency and selectivity.

-

Small Alkyl Groups: N-methylation is a common starting point. Increasing the size of the alkyl group can lead to a decrease in DAT affinity.[8]

-

Bulky and Aryl Substituents: Introduction of larger, more complex groups can shift the activity profile. For instance, N-substitution with a phenylpropyl group has been shown to yield potent and selective DAT ligands.[9]

-

-

C3-Position Substituents: The stereochemistry at the C3 position, where the dichlorophenyl ring is attached, is critical. The (R)- and (S)-enantiomers often exhibit different potencies and selectivities.[10]

-

Disubstitution at C3: The introduction of a second substituent at the C3 position has led to the discovery of novel triple reuptake inhibitors, highlighting the potential for creating compounds with broader pharmacological profiles.[2]

Stereochemistry: The Deciding Factor in Biological Activity

As with many biologically active molecules, the stereochemistry of 3-(3,4-dichlorophenyl)pyrrolidine is a critical determinant of its interaction with chiral biological targets like monoamine transporters. The spatial arrangement of the dichlorophenyl group relative to the pyrrolidine ring dictates the precise fit within the transporter's binding site. Consequently, enantiomers of these compounds often display significant differences in their inhibitory potencies and selectivity profiles. For instance, in related spirooxindole-pyrrolidine systems, the specific stereoconfiguration at the pyrrolidine core is essential for high-affinity binding to the target protein.[11] Therefore, the synthesis and evaluation of individual enantiomers are crucial steps in the drug discovery process for this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the in vitro activity of selected 3-(3,4-dichlorophenyl)pyrrolidine analogues and related compounds at human dopamine (hDAT) and serotonin (hSERT) transporters. The data is presented as the inhibitory concentration (IC₅₀) or binding affinity (Kᵢ), which represent the concentration of the compound required to inhibit 50% of the transporter activity or the binding of a radioligand, respectively.

| Compound | R¹ (N-substituent) | R² (C3-substituent) | hDAT IC₅₀/Kᵢ (nM) | hSERT IC₅₀/Kᵢ (nM) | DAT/SERT Selectivity | Reference |

| Lead Scaffold | H | 3,4-Dichlorophenyl | Varies | Varies | Varies | General |

| Analogue 1 | CH₃ | 3,4-Dichlorophenyl | Potent | Moderately Potent | DAT selective | Fictional Example |

| Analogue 2 | CH₂CH₂Ph | 3,4-Dichlorophenyl | Highly Potent | Weak | Highly DAT selective | [9] |

| Analogue 3 | H | 3,4-Dichlorophenyl, Propyl | Low nanomolar | Low nanomolar | Balanced | [2] |

| Analogue 4 | H | 3',4'-dichloro-meperidine analogue | Moderate | Potent | SERT selective | [6] |

Note: The data in this table is illustrative and compiled from various sources on related compounds to demonstrate SAR principles. Specific values for 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride may vary depending on the assay conditions.

Experimental Protocols for In Vitro Characterization

The accurate determination of the pharmacological profile of 3-(3,4-dichlorophenyl)pyrrolidine analogues relies on robust and reproducible in vitro assays. The following section provides detailed, step-by-step protocols for key experiments used to assess the interaction of these compounds with dopamine and serotonin transporters.

Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin) into cells expressing the corresponding transporter.[3]

Objective: To determine the IC₅₀ value of a test compound for the inhibition of DAT or SERT.

Materials:

-

HEK293 cells stably expressing human DAT (hDAT) or human SERT (hSERT).[12]

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Radiolabeled neurotransmitter: [³H]Dopamine or [³H]Serotonin (5-HT).[13]

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Unlabeled neurotransmitter (dopamine or serotonin) for determining non-specific uptake.

-

Scintillation cocktail and a liquid scintillation counter.

-

96-well cell culture plates.

Procedure:

-

Cell Plating: Seed the hDAT or hSERT expressing HEK293 cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.[14]

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Assay Initiation:

-

Wash the cell monolayer with assay buffer.

-

Pre-incubate the cells with the test compounds or vehicle for a specified time (e.g., 10-20 minutes) at the assay temperature (e.g., room temperature or 37°C).

-

-

Radioligand Addition: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction. For determining non-specific uptake, add the radioligand in the presence of a high concentration of the corresponding unlabeled neurotransmitter.

-

Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) to allow for neurotransmitter uptake. The incubation time should be within the linear range of uptake.

-

Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer to remove the extracellular radioligand.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the transporter.

Objective: To determine the Kᵢ value of a test compound for DAT or SERT.

Materials:

-

Cell membranes prepared from cells expressing hDAT or hSERT.

-

Radiolabeled ligand specific for DAT (e.g., [³H]WIN 35,428) or SERT (e.g., [³H]citalopram).

-

Test compounds.

-

Assay buffer.

-

Unlabeled ligand for determining non-specific binding.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound or vehicle.

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

-

Termination of Binding: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate the bound and free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

-

Data Analysis: Calculate the specific binding and determine the IC₅₀ of the test compound. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Visualizing the Structure-Activity Landscape and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Caption: Key areas for SAR modification of the 3-(3,4-Dichlorophenyl)pyrrolidine core.

Caption: Workflow for the neurotransmitter uptake inhibition assay.

Conclusion and Future Directions

The 3-(3,4-dichlorophenyl)pyrrolidine scaffold remains a highly valuable starting point for the design of novel monoamine reuptake inhibitors. The structure-activity relationships discussed in this guide underscore the importance of a systematic and iterative approach to medicinal chemistry, where subtle structural modifications can lead to profound changes in pharmacological activity. The 3,4-dichloro substitution on the phenyl ring is a key anchor for potent activity, while modifications to the pyrrolidine ring, particularly at the nitrogen and C3 positions, offer a rich landscape for optimizing potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on several key aspects:

-

Exploring Novel Phenyl Ring Substitutions: Moving beyond simple halogen substitutions to incorporate more complex and diverse functionalities could lead to compounds with novel pharmacological profiles.

-

Fine-tuning Pyrrolidine Substituents: The use of advanced synthetic methodologies will enable the exploration of a wider range of substituents on the pyrrolidine ring, potentially leading to compounds with improved drug-like properties.

-

Targeting Allosteric Sites: Investigating whether these compounds can bind to allosteric sites on the transporters, in addition to the primary binding site, could open up new avenues for modulating transporter function.

-

In Vivo Characterization: A thorough evaluation of the in vivo efficacy, pharmacokinetic profiles, and safety of lead compounds is essential for translating in vitro findings into clinically viable drug candidates.

By leveraging the foundational SAR knowledge presented in this guide, researchers and drug development professionals can continue to innovate and develop the next generation of therapeutics targeting monoamine transporters for the treatment of a wide range of debilitating neurological and psychiatric disorders.

References

-

Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41–50. [Link]

-

Gannon, B. M., Williamson, A., & Collins, G. T. (2017). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropharmacology, 112, 4-12. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

-

Loland, C. J., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS chemical neuroscience, 5(5), 359–365. [Link]

-

Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of medicinal chemistry, 60(7), 2819–2839. [Link]

-

Chen, C., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & medicinal chemistry letters, 18(23), 6256–6260. [Link]

-

Eshleman, A. J., et al. (2013). Structure-activity relationships of substituted cathinones, with a focus on the 3,4-methylenedioxy- and 4-methyl-derivatives. Current pharmaceutical design, 19(32), 5820–5829. [Link]

-

Gannon, B. M., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of pharmacology and experimental therapeutics, 354(2), 198–206. [Link]

-

Rothman, R. B., et al. (2005). Structure-activity studies of 3',4'-dichloro-meperidine analogues at dopamine and serotonin transporters. Bioorganic & medicinal chemistry letters, 15(11), 2841–2845. [Link]

-

Taylor & Francis. (n.d.). Structure activity relationship – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Dopamine reuptake inhibitor. Retrieved from [Link]

-

Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved from [Link]

-

Zhou, J., et al. (2004). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of medicinal chemistry, 47(24), 5821–5824. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. Structure-activity studies of 3'-4'-dichloro-meperidine analogues at dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters | PLOS One [journals.plos.org]

- 8. Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buy (R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride | 1384269-00-4 [smolecule.com]

- 11. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DSpace [diposit.ub.edu]

- 13. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 14. moleculardevices.com [moleculardevices.com]

Spectroscopic data for 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(3,4-Dichlorophenyl)pyrrolidine Hydrochloride

This guide provides a comprehensive technical analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, outlines self-validating protocols, and synthesizes the data to present a holistic approach to confirming the identity, purity, and structure of this important chemical entity.

The pyrrolidine ring is a vital scaffold in medicinal chemistry, and its derivatives are integral to numerous bioactive compounds and alkaloids.[1] The specific substitution pattern of 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride necessitates a multi-faceted analytical approach for unambiguous characterization, ensuring its suitability for downstream applications in research and development.

NMR spectroscopy stands as the most powerful technique for the complete structural assignment of organic molecules.[2] For 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride, both ¹H and ¹³C NMR are indispensable for mapping the carbon skeleton and proton environments.

Expertise & Rationale: Experimental Choices

The choice of solvent is critical when analyzing amine hydrochlorides. Protic solvents like Deuterium Oxide (D₂O) can lead to the exchange of the acidic N-H protons, causing their signals to broaden or disappear. Therefore, a polar aprotic solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the preferred choice. It readily dissolves the hydrochloride salt and preserves the N-H proton signals, which appear as a broad peak due to coupling with the quadrupolar ¹⁴N nucleus and potential hydrogen bonding.

The analysis relies on interpreting chemical shifts (δ), which indicate the electronic environment of each nucleus, and coupling constants (J), which reveal connectivity between adjacent nuclei.[3]

¹H NMR Spectral Data Analysis

The proton NMR spectrum provides a detailed picture of the hydrogen atom arrangement. The dichlorophenyl substituent and the pyrrolidine ring each present distinct and predictable signal patterns.

Table 1: Predicted ¹H NMR Spectral Data for 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.5 | Broad s | 2H | -NH₂⁺- | The protons of the secondary ammonium salt are deshielded and typically appear as a broad singlet. The exact shift is concentration and temperature-dependent. |

| ~7.70 | d | 1H | Ar-H (H-2') | This proton is ortho to the pyrrolidine ring and meta to a chlorine atom. It appears as a doublet due to coupling with H-6'. |

| ~7.65 | d | 1H | Ar-H (H-5') | This proton is ortho to a chlorine atom and meta to the pyrrolidine ring, appearing as a doublet due to coupling with H-6'. |

| ~7.45 | dd | 1H | Ar-H (H-6') | This proton is coupled to both H-2' and H-5', resulting in a doublet of doublets. |

| ~3.50 - 3.70 | m | 1H | -CH- (H-3) | This methine proton is coupled to the four adjacent methylene protons on C-2 and C-4, resulting in a complex multiplet. |

| ~3.20 - 3.40 | m | 4H | -CH₂- (H-2, H-5) | The protons on the carbons adjacent to the nitrogen are deshielded. The signals are complex due to coupling with each other and adjacent protons. |

| ~2.10 - 2.30 | m | 2H | -CH₂- (H-4) | These methylene protons are further from the nitrogen and thus appear at a more upfield chemical shift. Their signals are also complex multiplets. |

¹³C NMR Spectral Data Analysis

Carbon NMR provides crucial information about the number of unique carbon environments and their electronic nature. Broadband proton-decoupled spectra are standard, where each unique carbon appears as a single line. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[4]

Table 2: Predicted ¹³C NMR Spectral Data for 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride in DMSO-d₆

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~140.5 | Quaternary | C-1' | The aromatic carbon directly attached to the pyrrolidine ring. |

| ~132.0 | Quaternary | C-4' | Aromatic carbon bearing a chlorine atom. |

| ~131.5 | Quaternary | C-3' | Aromatic carbon bearing a chlorine atom. |

| ~131.0 | CH | C-5' | Aromatic methine carbon. |

| ~129.5 | CH | C-6' | Aromatic methine carbon. |

| ~128.0 | CH | C-2' | Aromatic methine carbon. |

| ~50.0 | CH₂ | C-2 | Pyrrolidine carbon adjacent to the nitrogen. |

| ~49.5 | CH₂ | C-5 | Pyrrolidine carbon adjacent to the nitrogen. |

| ~42.0 | CH | C-3 | Pyrrolidine carbon bearing the dichlorophenyl group. |

| ~33.0 | CH₂ | C-4 | Pyrrolidine carbon beta to the nitrogen. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required. A 45° pulse angle and a relaxation delay of 2 seconds are typical.

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Figure 1: Workflow for NMR Analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. For 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride, IR analysis confirms the presence of the secondary ammonium group, the aromatic ring, and carbon-chlorine bonds.

Expertise & Rationale: Interpreting Key Absorptions

The hydrochloride form of the amine is crucial to the interpretation. The protonation of the secondary amine (R₂NH) to a secondary ammonium ion (R₂NH₂⁺) results in characteristic absorption bands that are distinct from the free base.[5] The N-H stretching vibrations in the salt appear as a very broad and strong series of bands in the 3000-2400 cm⁻¹ range, which is a hallmark of amine salts.[6][7] Another key diagnostic peak is the NH₂⁺ deformation (bending) vibration, which typically appears in the 1620-1560 cm⁻¹ region.[7]

IR Spectral Data Analysis

Table 3: Predicted Key IR Absorption Bands for 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| ~3000 - 2400 | Strong, Broad | N-H Stretch | -NH₂⁺- Stretch (Secondary Ammonium Salt)[5][6] |

| ~2980 - 2850 | Medium | C-H Stretch | Aliphatic C-H (Pyrrolidine Ring) |

| ~1610 - 1580 | Medium | N-H Bend | -NH₂⁺- Deformation (Bending)[7] |

| ~1590, 1475 | Medium-Weak | C=C Stretch | Aromatic Ring Skeletal Vibrations |

| ~1350 - 1250 | Medium | C-N Stretch | C-N Stretch of the aromatic amine derivative[8] |

| ~850 - 750 | Strong | C-H Bend (out-of-plane) | Aromatic C-H Bending (Substitution Pattern Dependent) |

| ~800 - 600 | Strong | C-Cl Stretch | Carbon-Chlorine Bonds |

Experimental Protocol: FTIR-ATR Data Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (a few milligrams) of the solid 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Figure 2: Workflow for FTIR-ATR Analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.[9] For a pre-formed salt like 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride, electrospray ionization (ESI) is the preferred technique as it is a soft ionization method suitable for polar and ionic compounds.

Expertise & Rationale: Ionization and Fragmentation

In ESI-MS, the analysis will be performed in positive ion mode. The molecule will be detected as the protonated free base, [M+H]⁺, where 'M' is the neutral 3-(3,4-Dichlorophenyl)pyrrolidine. The hydrochloride salt dissociates in the spray, and the chloride ion is not typically observed. The mass of this [M+H]⁺ ion will confirm the molecular weight.

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be a key validation point. The presence of two chlorine atoms will result in a distinctive [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ pattern with relative intensities of approximately 9:6:1.

Collision-induced dissociation (CID) of the parent ion will generate fragment ions. The fragmentation of substituted pyrrolidines often involves cleavages of the bonds alpha to the nitrogen atom and fragmentation of the ring itself.[10][11]

Mass Spectrometry Data Analysis

-

Molecular Formula (Free Base): C₁₀H₁₂Cl₂N

-

Molecular Weight (Free Base): 216.04 g/mol

-

Expected [M+H]⁺ (for ¹²C, ¹H, ³⁵Cl, ¹⁴N): 218.04

Table 4: Predicted Key Ions in the ESI-MS Spectrum

| m/z (for ³⁵Cl) | Ion Formula | Description |

| 218.04 | [C₁₀H₁₃Cl₂N]⁺ | The protonated molecular ion, [M+H]⁺. Will show a characteristic isotopic pattern for two chlorine atoms at m/z 220 (M+2) and 222 (M+4). |

| 145.00 | [C₆H₄Cl₂]⁺ | A significant fragment resulting from the cleavage of the C-C bond between the pyrrolidine ring and the aromatic ring, representing the dichlorophenyl moiety. |

| 72.08 | [C₄H₁₀N]⁺ | Represents the protonated pyrrolidine ring after cleavage from the aromatic substituent. This is a common fragmentation pathway for N-alkylated and C-alkylated pyrrolidines.[10] |

Experimental Protocol: LC-MS (ESI) Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent mixture like methanol/water (50:50).

-

LC-MS System Setup:

-

LC: Use a C18 column. The mobile phase can be a simple gradient of water and acetonitrile (both with 0.1% formic acid to aid protonation).

-

MS: Use an electrospray ionization (ESI) source operating in positive ion mode.

-

-

Injection and Analysis: Inject a small volume (1-5 µL) of the sample solution into the LC-MS system.

-

MS1 Scan: Acquire a full scan mass spectrum (e.g., from m/z 50 to 500) to identify the [M+H]⁺ ion and observe its isotopic pattern.

-

MS/MS (Tandem MS) Scan: Select the [M+H]⁺ ion (m/z 218) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a product ion spectrum (MS²).

-

Data Analysis: Analyze the MS1 scan to confirm the molecular weight and chlorine isotope pattern. Analyze the MS² spectrum to identify fragment ions and propose fragmentation pathways, which further corroborates the proposed structure.[12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]

- 4. scribd.com [scribd.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scienceready.com.au [scienceready.com.au]

- 12. researchgate.net [researchgate.net]